

Synthesis of Halothane from Trichloroethylene: A Technical Guide

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Compound of Interest				
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This technical guide provides an in-depth overview of the predominant industrial synthesis of **Halothane** (2-bromo-2-chloro-1,1,1-trifluoroethane) from trichloroethylene. The process is a two-step halogenation reaction sequence involving an initial hydrofluorination followed by a high-temperature bromination. This document details the experimental protocols, summarizes quantitative data, and provides visualizations of the chemical pathway and experimental workflow.

Core Synthesis Pathway

The commercial synthesis of **halothane** is a robust two-step process. The first step involves the hydrofluorination of trichloroethylene (TCE) to produce the intermediate, 2-chloro-1,1,1-trifluoroethane (sold commercially as HCFC-133a). The second step is the selective bromination of this intermediate to yield the final product, **halothane**.[1][2]

Step 1: Hydrofluorination of Trichloroethylene Trichloroethylene is reacted with hydrogen fluoride (HF) in the presence of a catalyst to substitute two chlorine atoms with fluorine atoms.

Reaction:Cl₂C=CHCl + 3HF \rightarrow F₃C-CH₂Cl + 2HCl

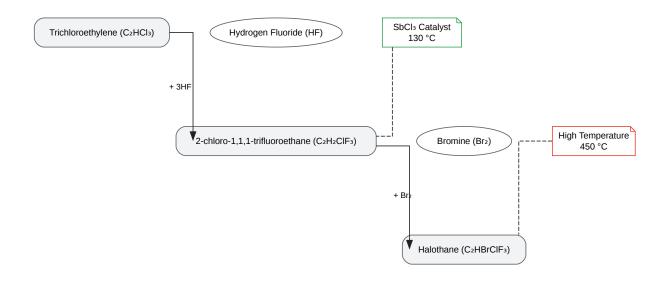
Step 2: Bromination of 2-chloro-1,1,1-trifluoroethane The intermediate is then reacted with bromine at a high temperature, where a hydrogen atom is substituted by a bromine atom.



Reaction:F₃C-CH₂Cl + Br₂ → F₃C-CHBrCl + HBr

Visualization of Synthesis Pathway

The following diagram illustrates the two-step chemical conversion from trichloroethylene to **halothane**.



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Diagram 1: Chemical reaction pathway for **Halothane** synthesis.

Experimental Protocols

Step 1: Synthesis of 2-chloro-1,1,1-trifluoroethane (HCFC-133a)

This step can be performed via liquid-phase or gas-phase hydrofluorination. The liquid-phase process is common in commercial production.

Methodology: Liquid-Phase Hydrofluorination[1][3]



- Catalyst Activation: A pressure reactor (e.g., an autoclave) is charged with antimony(III)
 chloride (SbCl₃) as the catalyst. The catalyst is typically activated by treatment with
 anhydrous hydrogen fluoride to form antimony chlorofluorides, which are the active catalytic
 species.
- Reagent Introduction: The reactor is heated to the reaction temperature (e.g., 130 °C).[1]
 Trichloroethylene and a molar excess of anhydrous hydrogen fluoride are continuously fed into the reactor.[4] The reaction pressure is maintained to keep the reactants in the liquid phase (e.g., 6.2 kg/cm²).[4]
- Reaction Execution: The reaction mixture is vigorously agitated to ensure efficient contact between the reactants and the catalyst. The reaction is exothermic, and cooling is required to maintain a constant temperature.
- Product and Byproduct Separation: A gaseous stream containing the product (2-chloro-1,1,1-trifluoroethane), unreacted HF, and the byproduct hydrogen chloride (HCl) exits the reactor.
- Purification: This stream is passed through a series of purification steps. Unreacted HF is
 often separated and recycled. HCl is removed, typically by scrubbing or distillation. The
 crude 2-chloro-1,1,1-trifluoroethane is then purified by distillation to remove any remaining
 impurities.

Step 2: Synthesis of Halothane

This step is a gas-phase, free-radical substitution reaction.

Methodology: Gas-Phase Bromination[5]

- Reactor Setup: A high-temperature tubular reactor, often made of silica or a nickel alloy to withstand the corrosive conditions, is used. The reactor is heated to the required temperature range (425-475 °C).
- Reagent Vaporization: Liquid 2-chloro-1,1,1-trifluoroethane and bromine are vaporized separately.
- Reagent Introduction: The gaseous streams of 2-chloro-1,1,1-trifluoroethane and bromine are mixed and introduced into the heated reactor. A molar excess of the trifluoro-



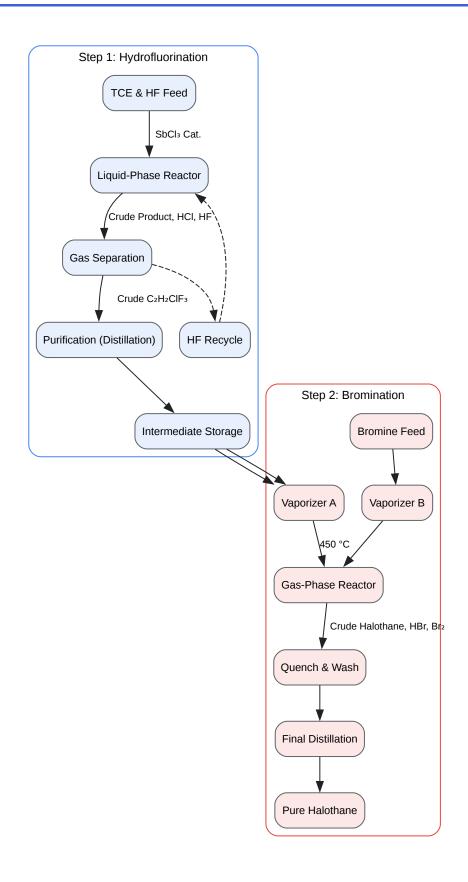
chloroethane is typically used to minimize over-bromination.[5]

- Reaction Execution: The gas mixture passes through the hot zone of the reactor, where bromination occurs. The residence time in the reactor is controlled to maximize the yield of the desired monosubstituted product.
- Product Quenching and Separation: The exiting gas stream, containing halothane, unreacted starting materials, and the byproduct hydrogen bromide (HBr), is rapidly cooled (quenched).
- Purification: The cooled mixture is washed, often with an aqueous solution, to remove HBr and unreacted bromine. The organic layer is then separated, dried, and purified by fractional distillation to isolate pure **halothane** (B.P. 50.2 °C).[5]

Experimental Workflow Visualization

The diagram below outlines the general workflow for the industrial production of **halothane**.





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Diagram 2: General experimental workflow for **Halothane** production.



Quantitative Data Presentation

The following tables summarize the key quantitative parameters for each step of the synthesis, compiled from patent literature and technical descriptions.

Table 1: Reaction Parameters for Step 1 (Hydrofluorination)

Parameter	Value	Reference
Reactants	Trichloroethylene, Hydrogen Fluoride	[1]
Catalyst	Antimony(III) chloride (SbCl₃)	[1][2]
Phase	Liquid or Gas	[4][6]
Temperature (Liquid)	130 °C	[1]
Temperature (Gas)	280 - 300 °C	[6]
Pressure (Liquid)	6.2 kg/cm ² (approx. 6 atm)	[4]
Molar Ratio (HF:TCE)	> 3:1 (typically 4:1 to 8:1)	[4][6]

Table 2: Reaction Parameters for Step 2 (Bromination)

Parameter	Value	Reference
Reactants	2-chloro-1,1,1-trifluoroethane, Bromine	[5]
Catalyst	None (Thermal Reaction)	[5]
Phase	Gas	[5]
Temperature	425 - 475 °C (optimum range)	[5]
Molar Ratio (C ₂ H ₂ ClF ₃ :Br ₂)	1.5:1 to 2:1	[5]
Yield (based on consumed C ₂ H ₂ ClF ₃)	73.2%	[5]
Product Boiling Point	50.2 °C	[5]



Disclaimer: The synthesis of **halothane** involves hazardous materials, including anhydrous hydrogen fluoride and bromine, and requires specialized equipment to handle high pressures and temperatures. The protocols described are for informational purposes only and should only be attempted by trained professionals in a suitable laboratory or industrial setting.

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